1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone is an organic compound characterized by the presence of a benzodioxole ring and a bromoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination of Aniline: Aniline is brominated using bromine or a brominating agent to form 4-bromoaniline.
Coupling Reaction: The benzodioxole derivative is coupled with 4-bromoaniline in the presence of a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in disease processes or cellular functions.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone can be compared with similar compounds such as:
1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions.
1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone: Features a methoxy group, affecting the compound’s solubility and reactivity.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDNOLKOYOVSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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